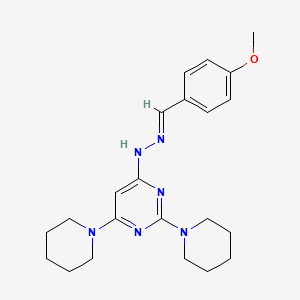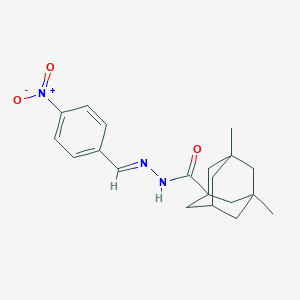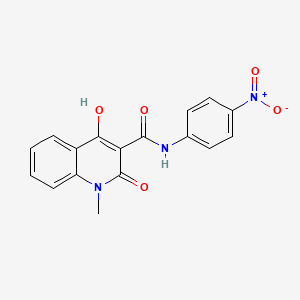![molecular formula C17H11Cl2N3O2 B3863118 N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B3863118.png)
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide
説明
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide, commonly known as DCFH-INH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been studied extensively for its anti-tubercular properties. In
科学的研究の応用
Crystal Structure Analysis
The compound, closely related to N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide, has been studied for its crystal structure. In a study, a similar compound (C12H12N3O2+) was prepared and its molecular structure revealed planar geometry with intramolecular interactions stabilizing the crystal structure (Li-Min Li, F. Jian, & Li Liu, 2009).
Corrosion Inhibition
A study focused on the corrosion inhibition characteristics of derivatives of isonicotinohydrazide, including N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide, on mild steel in an acidic medium. The inhibitors demonstrated increased efficiency with higher concentrations and contributed to forming a protective film over the metal surface (A. Shanbhag et al., 2008).
Complexation with Metals
Research involving the complexation of samarium with organic ligands, including derivatives of isonicotinohydrazide, has been conducted. The stability of these complexes was determined, providing insights into potential applications in medicinal chemistry (Zamzam Taher Omar (Al-Ahdal) et al., 2020).
Antimicrobial and Antitubercular Activity
Compounds structurally similar to N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide have been evaluated for their antimicrobial and antitubercular activities. These compounds showed promising results against various microbial strains, highlighting their potential in the development of new antimicrobial agents (Ş. Küçükgüzel et al., 1999).
Electrochromic Properties
Research on donor-acceptor type π-conjugated polymers related to N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide has shown potential for electrochromic applications. These polymers exhibited robust stability and satisfactory coloration efficiencies, making them suitable for electrochromic devices (Yanxia Liu et al., 2014).
New Anti-TB Compounds
The synthesis and evaluation of N’(E)-heteroaromatic-isonicotinohydrazide derivatives for their antibacterial activity against Mycobacterium tuberculosis were studied. These compounds showed significant activity, paving the way for new anti-TB compounds (M. Ferreira et al., 2010).
Antiplatelet Agent Discovery
Compounds related to N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide have been explored for their potential asantiplatelet agents. One such compound demonstrated significant anti-aggregating actions on platelets, suggesting its utility as a novel antiplatelet drug (A. P. D. Rodrigues et al., 2012).
Crystal Growth and Optical Properties
Research on the crystal growth and optical properties of derivatives similar to N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide has been conducted. These studies provide insights into the crystalline perfection and theoretical calculations for electronic applications (V. Meenatchi et al., 2014).
Diflunisal Hydrazide-Hydrazones
The synthesis and antimicrobial activities of diflunisal hydrazide-hydrazone derivatives, structurally related to N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide, were studied. These compounds showed antimycobacterial activity and potential as anticonvulsants (Ş. Küçükgüzel et al., 2003).
Anti-Tubercular Pyrazolone Derivatives
A series of pyrazolone derivatives, including those related to N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide, were synthesized and found to be active against Mycobacterium tuberculosis, showing potential as novel anti-tubercular agents (J. Raval et al., 2011).
Antimicrobial Activity of Diorganotin(IV) Complexes
The antimicrobial activity of diorganotin(IV) complexes with isonicotinoyl hydrazone derivatives was evaluated. These studies provide a basis for the development of new antimicrobial agents (T. Sedaghat et al., 2014).
Metal Chelates with Aroylhydrazones
Metal chelates of aroylhydrazones derived from isonicotinic acid hydrazide and 2‐furyl methyl ketone were synthesized and characterized, offering insights into their coordination behavior and potential applications (R. Maurya et al., 2003).
特性
IUPAC Name |
N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2/c18-14-3-1-2-13(16(14)19)15-5-4-12(24-15)10-21-22-17(23)11-6-8-20-9-7-11/h1-10H,(H,22,23)/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLQWDYUDPYNLA-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B3863045.png)

![7-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-quinolinamine](/img/structure/B3863055.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-(ethylamino)pyrimidine-5-carboxamide](/img/structure/B3863057.png)



![2-chlorobenzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3863086.png)
![(2-methoxycyclohexyl)[2-(2-methoxyphenyl)ethyl]amine oxalate](/img/structure/B3863091.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B3863096.png)


